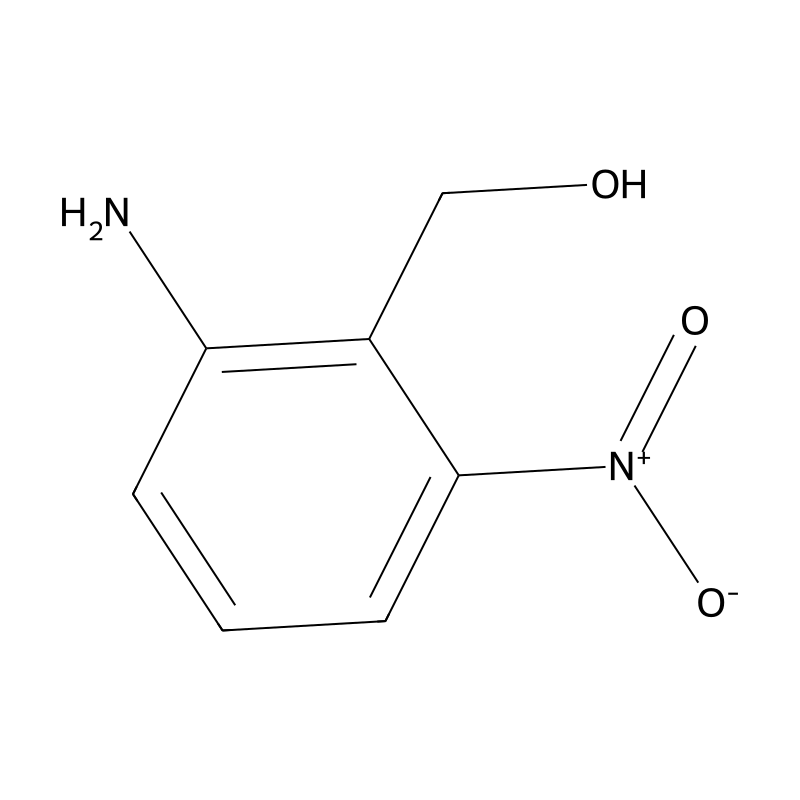2-Amino-6-nitrobenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Currently, there is limited information publicly available regarding the specific scientific research applications of 2-Amino-6-nitrobenzyl alcohol. Scientific databases such as PubChem and ChemicalBook do not mention any established research uses for this compound [, ].
Organic Synthesis
The presence of both an amino and a nitro group suggests potential applications in organic synthesis. The amino group can participate in various reactions for creating new carbon-carbon or carbon-nitrogen bonds. The nitro group can be a useful leaving group in certain reactions.
Material Science
Nitroaromatic compounds are sometimes used in the development of functional materials. The combination of aromatic and nitro groups in 2-Amino-6-nitrobenzyl alcohol might be of interest for researchers exploring novel materials with specific electronic or optical properties.
2-Amino-6-nitrobenzyl alcohol is an organic compound with the molecular formula CHNO. It features an amino group (-NH) and a nitro group (-NO) attached to a benzyl alcohol framework. This compound is recognized for its potential applications in various chemical synthesis processes and biological activities.
- Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds. For instance, selenium-catalyzed oxidative carbonylation can convert it into 1,4-dihydro-2H-3,1-benzoxazin-2-one efficiently in a single pot reaction with triethylamine as a base .
- Photoredox Chemistry: The compound exhibits unique photochemical properties, particularly in aqueous solutions, where it can undergo transformations under light irradiation, leading to various photoproducts .
- Dehydrogenation and Cyclization: Recent studies have shown that 2-amino-6-nitrobenzyl alcohol can undergo nickel-catalyzed sequential dehydrogenation and cyclization reactions, yielding C-3-substituted quinolines .
The biological activity of 2-amino-6-nitrobenzyl alcohol has been explored in various contexts:
- Toxicological Studies: It is classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity .
- Metabolic Activation: Research indicates that it acts as a metabolite of 2-nitrotoluene and 2,6-dinitrotoluene, suggesting possible roles in biotransformation pathways and environmental toxicology .
Several methods have been developed for the synthesis of 2-amino-6-nitrobenzyl alcohol:
- Nitration of Benzyl Alcohol: The compound can be synthesized by nitrating benzyl alcohol at the 6-position followed by amination.
- Reduction of Nitro Compounds: Starting from nitro-substituted benzyl compounds, reduction processes can yield the desired aminoalcohol.
- Catalytic Methods: Recent advancements have introduced catalytic systems (e.g., nickel-catalyzed reactions) that enhance the efficiency of synthesizing this compound from simpler precursors .
Interaction studies involving 2-amino-6-nitrobenzyl alcohol focus on its reactivity and biological effects:
- Metabolic Pathways: Investigations into its role as a metabolite highlight its interactions within biological systems, particularly concerning toxicity and biotransformation.
- Chemical Reactivity: Studies have shown how this compound interacts with other chemical species under different conditions, providing insights into its potential reactivity in synthetic applications.
Several compounds share structural similarities with 2-amino-6-nitrobenzyl alcohol. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzyl Alcohol | Amino group on benzyl | Lacks nitro substitution; used primarily in pharmaceuticals. |
| 4-Amino-3-nitrophenol | Nitro group on phenol | Exhibits different solubility and reactivity patterns compared to benzyl derivatives. |
| 3-Amino-4-nitrophenol | Similar nitro substitution | Different position of amino group affects biological activity. |
These comparisons illustrate the unique positioning of 2-amino-6-nitrobenzyl alcohol within a broader class of related compounds, emphasizing its distinct properties and applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








